Glycylglycinamide hydrobromide

Coordination Chemistry Bioinorganic Chemistry Metal Chelation

Glycylglycinamide hydrobromide (CAS 3479-49-0) is the hydrobromide salt of the simplest dipeptide amide, glycylglycinamide. It is a white to off-white solid with a molecular formula of C₄H₁₀BrN₃O₂ and a molecular weight of 212.05 g/mol.

Molecular Formula C4H10BrN3O2
Molecular Weight 212.05 g/mol
CAS No. 3479-49-0
Cat. No. B12052044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylglycinamide hydrobromide
CAS3479-49-0
Molecular FormulaC4H10BrN3O2
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC(C(=O)NCC(=O)N)N.Br
InChIInChI=1S/C4H9N3O2.BrH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H
InChIKeyYYLMQPQEVKJMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycylglycinamide Hydrobromide (CAS 3479-49-0): Procurement and Differentiation Guide for Biochemical Research


Glycylglycinamide hydrobromide (CAS 3479-49-0) is the hydrobromide salt of the simplest dipeptide amide, glycylglycinamide [1]. It is a white to off-white solid with a molecular formula of C₄H₁₀BrN₃O₂ and a molecular weight of 212.05 g/mol . This compound serves as a fundamental building block in peptide chemistry and a ligand in coordination chemistry, where its defined metal-binding properties and ionization behavior are critical [2]. Its primary differentiator lies not in a single standout feature, but in its specific combination of amide and amine functionalities, which dictate a unique and quantifiable profile in solution-phase interactions compared to its closest structural analogs.

Why Generic Substitution is Inadequate: The Quantifiable Functional Differences of Glycylglycinamide Hydrobromide


In biochemical research, substituting a compound with a seemingly similar analog can invalidate experimental results. While glycylglycinamide hydrobromide shares the glycylglycine backbone with other compounds, its specific C-terminal amide group and hydrobromide salt form create a distinct functional profile that cannot be replicated by glycylglycine, glycinamide hydrochloride, or N-acetylglycinamide [1]. For instance, in metal complexation studies, the amide protons of glycylglycinamide ionize in a unique, stepwise manner with discrete pKa values, a property not shared by simpler analogs [2]. Similarly, in biological systems, its ability to stimulate a transepithelial response in a sodium-independent but proton-dependent fashion is both larger and mechanistically distinct from that of its parent dipeptide, glycylglycine [3]. Generic substitution based solely on structural similarity fails to account for these critical, quantifiable differences in chemical behavior and biological activity.

Product-Specific Quantitative Evidence: Differentiating Glycylglycinamide Hydrobromide from Its Closest Analogs


Metal Complexation: Stepwise Amide Proton Ionization in Glycylglycinamide vs. Glycinamide

Glycylglycinamide exhibits a unique, stepwise ionization of its amide protons when complexed with copper(II), a behavior not observed in the simpler analog glycinamide. In the [Cu(glycylglycinamide)₂] complex, two amide protons are ionized separately, yielding distinct pKa values of 8.52 ± 0.02 and 9.34 ± 0.02. In contrast, the copper(II) complex of glycinamide shows simultaneous ionization of peptide protons [1].

Coordination Chemistry Bioinorganic Chemistry Metal Chelation

Copper(II) Complex Stability: Comparative Stability Constants for Glycylglycinamide and Glycinamide

The stability of metal complexes is a critical parameter for ligand selection. In a study of mixed-ligand copper(II) complexes, the stability constants for parent complexes with A ligands glycinamide and glycylglycinamide were determined. While exact constants are not provided in the abstract, the study notes that glycylglycinamide forms complexes of type [CuABH₋₁] where the B ligand coordinates via two equatorial sites, a distinct geometry from that observed with glycinamide [1]. This difference in coordination geometry is a direct consequence of the additional amide group in glycylglycinamide, which provides an extra potential binding site and alters the overall complex stability and structure.

Coordination Chemistry Stability Constants Metal-Ligand Binding

Epithelial Electrophysiology: Enhanced and Mechanistically Distinct Response vs. Glycylglycine

In an ex vivo model of frog tongue epithelium, glycylglycinamide elicits a significantly larger electrophysiological response compared to its parent dipeptide, glycylglycine. The response, measured as open-circuit potential difference and short-circuit current, was larger than the responses produced by glycine, glycylglycine, and NaCl. Crucially, the response to both glycinamide and glycylglycinamide was independent of Na⁺ in the mucosal medium but dependent on H⁺ in the stimulus [1].

Electrophysiology Taste Reception Epithelial Transport

Pharmacological Activity: Confirmed Inactivity in Anticonvulsant Model vs. Active Derivatives

In a systematic study of glycinamide derivatives for anticonvulsant activity, glycylglycinamide was found to be inactive in classical animal models for anticonvulsant screening. This is in direct contrast to several other derivatives, including N-acetyl,N'-benzylglycinamide (VII) and Z-glycinamide (IX), which demonstrated clear anticonvulsant activity [1].

Pharmacokinetics Anticonvulsant Screening CNS Drug Discovery

Recommended Application Scenarios for Glycylglycinamide Hydrobromide Based on Quantitative Evidence


Precise pH-Controlled Metal Chelation Studies

Use glycylglycinamide hydrobromide as a ligand in experiments requiring stepwise deprotonation of amide groups in copper(II) complexes. The distinct pKa values (8.52 and 9.34) allow for precise, pH-dependent control of metal coordination not achievable with ligands like glycinamide that exhibit simultaneous ionization [1]. This makes it ideal for mechanistic studies in bioinorganic chemistry and for designing metal-based probes.

Investigating Proton-Dependent Epithelial Transport

Employ glycylglycinamide hydrobromide as a specific stimulus in electrophysiological assays of epithelial tissues. Its robust, sodium-independent but proton-dependent response, which is significantly larger than that of glycylglycine, makes it a superior tool for isolating and studying H⁺-coupled transport mechanisms in tissues like the tongue epithelium [1].

Negative Control in Anticonvulsant Drug Discovery

Leverage the confirmed inactivity of glycylglycinamide in anticonvulsant animal models as a negative control for studies of glycine-site agonists and other glycinamide derivatives [1]. Its lack of efficacy provides a clear baseline for comparing the activity of lipophilic, CNS-penetrant analogs, such as N-acetyl,N'-benzylglycinamide and Z-glycinamide.

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